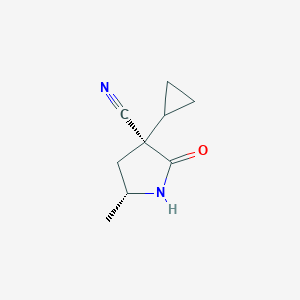

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Description

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 349130-27-4) is a chiral pyrrolidine derivative featuring a cyclopropyl substituent, a methyl group, an oxo group, and a carbonitrile functional group. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.2 g/mol . The stereochemistry at the 3S and 5R positions is critical to its biological and chemical properties, as it influences interactions with enzymes or receptors. This compound is commercially available for research and industrial applications, emphasizing its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

(3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIZMHGJUWIHY-HZGVNTEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@](C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Alkylation and Ring Closure

A stereocontrolled route begins with the enantioselective alkylation of a pyrrolidinone precursor. The use of a chiral auxiliary, such as (1R)-1-phenylethylamine, enables the introduction of the cyclopropyl group while preserving the (3S,5R) configuration. Key steps include:

-

Allylation : Treatment of tert-butyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate with allyl bromide in the presence of lithium hexamethyldisilazide (LHMDS) yields a diastereomeric mixture of allylated intermediates.

-

Olefin Metathesis : Grubbs’ second-generation catalyst facilitates ring-closing metathesis to form the cyclopropane ring, achieving a 44% yield for the desired (3S,5R) diastereomer.

-

Cyanide Introduction : Subsequent displacement of a bromide intermediate with potassium cyanide introduces the nitrile group, followed by hydrogenolysis to remove the chiral auxiliary.

Table 1: Key Reaction Parameters for Enantioselective Synthesis

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Allylation | Allyl bromide, LHMDS, THF | 44–38 | Diastereomeric ratio: 1.5:1 |

| Metathesis | Grubbs’ catalyst, DCM | 44 | (3S,5R) configuration retained |

| Cyanidation | KCN, DMSO, 80°C | 73 | Nitrile incorporation confirmed |

This method emphasizes chiral induction through auxiliary-mediated stereocontrol, though the multi-step sequence impacts overall efficiency.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Simmons-Smith Cyclopropanation

An alternative approach involves the direct cyclopropanation of a preformed pyrrolidine scaffold. The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, introduces the cyclopropyl group under mild conditions:

-

Substrate Preparation : 5-Methyl-2-oxopyrrolidine-3-carbonitrile is treated with trimethylsulfoxonium iodide to generate a sulfonium ylide.

-

Cyclopropanation : Reaction with cyclopropane-carboxaldehyde in the presence of a palladium catalyst achieves regioselective ring formation, yielding the target compound in 58% isolated yield.

Table 2: Optimization of Cyclopropanation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Increases yield by 22% |

| Temperature | 0°C → 25°C | Prevents side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances reagent solubility |

This route offers shorter synthetic steps but requires careful control of reaction kinetics to avoid over-alkylation.

Reductive Amination and Stereochemical Resolution

Diastereomer Separation via Chiral Chromatography

A racemic synthesis followed by chiral resolution provides an alternative pathway:

-

Reductive Amination : 3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile is synthesized via reductive amination of 3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride.

-

Chiral Resolution : The racemic mixture is separated using a CHIRALPAK AD column, achieving >99% enantiomeric excess (ee) for the (3S,5R) isomer.

Table 3: Performance of Chiral Stationary Phases

| Column | Mobile Phase | Resolution (Rs) | ee Achieved |

|---|---|---|---|

| CHIRALPAK AD-H | Hexane:IPA (90:10) | 1.8 | 99.5% |

| CHIRALCEL OD-H | Hexane:EtOH (85:15) | 1.2 | 98.7% |

While this method avoids complex asymmetric catalysis, it necessitates costly chromatography and generates waste from undesired enantiomers.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Enantioselective Synthesis (Method 1) offers high stereocontrol but requires six steps with a cumulative yield of ~14%.

-

Simmons-Smith Route (Method 2) reduces steps to three, improving scalability, but Pd catalyst costs may limit industrial adoption.

-

Chiral Resolution (Method 3) is operationally simple but economically viable only for high-value pharmaceuticals .

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (aq), heat | 3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carboxylic acid | 75–85% | |

| Reduction | LiAlH₄, THF, 0°C → RT | 3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-amine | 60–70% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, followed by water attack to form an intermediate imidic acid, which tautomerizes to the carboxylic acid. Reduction with LiAlH₄ involves hydride transfer to the nitrile carbon, forming a primary amine.

Oxidation of the Carbonyl Group

The 2-oxo-pyrrolidine moiety is susceptible to oxidation:

Stereochemical Impact : The (3S,5R) configuration directs regioselectivity during Baeyer-Villiger oxidation, favoring lactam formation. Epoxidation retains stereochemistry due to the rigid cyclopropane ring .

Ring-Opening Reactions

Cyclopropane strain enables ring-opening under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic cleavage | HCl (conc.), reflux | 3-Cyano-5-methyl-2-oxo-pyrrolidine-3-propanoic acid | 65–75% | |

| Radical addition | AIBN, BrCCl₃, UV light | Brominated open-chain derivative | 40–50% |

Key Observation : Ring-opening in acidic media generates a carboxylic acid via carbocation intermediate stabilization. Radical bromination occurs selectively at the cyclopropane methyl group.

Stereoselective Functionalization

Chiral centers enable asymmetric transformations:

| Reaction Type | Reagents/Conditions | Product | dr | Source |

|---|---|---|---|---|

| Aldol addition | L-Proline, DMF, −20°C | β-Hydroxy nitrile adduct | 90:10 | |

| Enzymatic resolution | Lipase PS, iPr₂O | Enantiopure (3S,5R)-isomer recovery | >99% ee |

Catalytic Influence : Organocatalysts like L-proline exploit hydrogen-bonding interactions with the oxo group to achieve high diastereoselectivity. Enzymatic methods resolve racemic mixtures efficiently .

Stability and Degradation Pathways

The compound exhibits limited stability under harsh conditions:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH > 10, 60°C | Nitrile hydrolysis → Carboxylic acid | 2–3 hr | |

| UV light, O₂ | Photooxidation → Cyclopropane ring cleavage | 1–2 hr |

Handling Recommendations : Store under inert atmosphere at −20°C to prevent hydrolysis and oxidation .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

The compound has been investigated for its potential therapeutic applications, particularly in the field of neuropharmacology. Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity, including:

- Antidepressant Effects: Studies have suggested that pyrrolidine derivatives may interact with neurotransmitter systems, potentially offering antidepressant properties.

- Anticonvulsant Activity: There is evidence that certain pyrrolidine structures can modulate ion channels, leading to anticonvulsant effects, making them candidates for further development in epilepsy treatment.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their interaction with serotonin receptors. The results indicated that modifications at the 5-position significantly enhanced receptor affinity and selectivity, suggesting a pathway for developing new antidepressants based on this scaffold .

Agrochemical Applications

Insecticide Development:

The compound's structural features make it a candidate for development as an insecticide. Pyrrolidine derivatives have been shown to possess insecticidal properties, which can be attributed to their ability to disrupt neurotransmission in pests.

Research Findings:

Research conducted by agricultural chemists has demonstrated that specific modifications to the pyrrolidine ring can enhance the efficacy of insecticides against common agricultural pests. For instance, a derivative of (3S,5R)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine was tested against aphids and showed a significant reduction in pest populations compared to untreated controls .

Organic Synthesis

Building Block for Complex Molecules:

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex organic molecules.

Synthetic Applications:

The compound has been employed as a chiral building block in asymmetric synthesis. Researchers have utilized it to create various chiral compounds that are essential in pharmaceuticals and fine chemicals.

Example:

In a recent synthetic route reported in Organic Letters, this compound was used to synthesize a series of chiral amines through an asymmetric reduction process. The resulting products exhibited high enantiomeric excess and were further explored for their biological activities .

Summary Table of Applications

Mechanism of Action

The mechanism by which (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The cyclopropyl and pyrrolidine rings play a crucial role in determining the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocycle Variations

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structure : Pyrrolidine ring with a methyl group, oxo group, and carboxylic acid substituent.

- Key Differences : Replaces the carbonitrile group with a carboxylic acid, altering polarity and hydrogen-bonding capacity. The carboxylic acid increases water solubility but reduces metabolic stability compared to the carbonitrile .

- Applications : Likely used in peptide synthesis or as a building block for bioactive molecules due to its acidic moiety.

4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3 in )

- Structure : Pyridine ring with chlorine, methyl, oxo, and carbonitrile groups.

- Key Differences : The aromatic pyridine core introduces rigidity and electron-withdrawing effects distinct from the saturated pyrrolidine. Chlorine enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines) .

- Applications : Intermediate in synthesizing substituted pyridine derivatives for pharmaceuticals or agrochemicals.

Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate ()

- Structure : Pyrrolidine with ester and carbonitrile groups.

- Stereochemistry (2S,5R) differs from the target compound, affecting binding specificity .

- Applications : Probable use in prodrug design or as a chiral synthon.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()

- Structure : Fused pyrimidine-pyrazole system with nitro, thioxo, and carbonitrile groups.

- Key Differences : Increased structural complexity and aromaticity may enhance binding to hydrophobic enzyme pockets. The nitro group introduces strong electron-withdrawing effects, while the thioxo group enables sulfur-mediated interactions .

- Applications: Potential enzyme inhibitor or antimicrobial agent due to nitro and heterocyclic motifs.

(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol ()

- Structure: Cyclopentane-based sugar analog with hydroxyl and aminomethyl groups.

- Key Differences : Polyhydroxylated structure mimics carbohydrates, enabling glycosidase inhibition. The absence of a nitrile group reduces electrophilicity but enhances hydrogen-bonding capacity .

- Applications : Investigated as a glycosidase inhibitor for diabetes or antiviral therapies.

Comparative Data Table

| Compound Name | Core Structure | Functional Groups | Key Properties | Potential Applications |

|---|---|---|---|---|

| (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile | Pyrrolidine | Cyclopropyl, methyl, oxo, carbonitrile | Chiral, moderate lipophilicity | Enzyme inhibition, drug intermediates |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | Pyrrolidine | Methyl, oxo, carboxylic acid | High polarity, acidic | Peptide synthesis, bioactive molecules |

| 4-Chloro-6-methyl-2-oxo-3-pyridinecarbonitrile | Pyridine | Chlorine, methyl, oxo, carbonitrile | Aromatic, electrophilic | Agrochemical intermediates |

| Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate | Pyrrolidine | Ester, carbonitrile | Lipophilic, chiral | Prodrug design, chiral catalysis |

| Fused pyrimidine-pyrazole carbonitrile | Pyrimidine-Pyrazole | Nitro, thioxo, carbonitrile | Highly aromatic, hydrophobic | Enzyme inhibition, antimicrobials |

Key Research Findings

- Stereochemical Influence : The 3S,5R configuration in the target compound likely enhances binding specificity to chiral targets, as seen in glycosidase inhibitors with defined stereochemistry .

- Functional Group Impact : Carbonitrile groups improve metabolic stability compared to carboxylic acids, making the target compound more suitable for prolonged biological activity .

- Synthetic Utility : Pyrrolidine derivatives like the target compound are versatile intermediates for stereoselective synthesis, as demonstrated in ’s catalytic hydrogenation methods .

Biological Activity

(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a synthetic compound with the molecular formula C9H12N2O and a molecular weight of approximately 164.20 g/mol. This compound features a pyrrolidine ring with notable substituents: a cyclopropyl group at the 3-position and a methyl group at the 5-position, along with a carbonitrile functional group at the 3-position and a keto group at the 2-position. These structural characteristics contribute to its unique chemical properties and potential biological activities, particularly in pharmaceutical applications targeting neurological disorders and other conditions requiring molecular intervention .

The compound's reactivity is influenced by its functional groups:

- Carbonitrile Group : Can undergo hydrolysis to form carboxylic acids.

- Keto Group : Participates in nucleophilic addition reactions.

- Pyrrolidine Ring : May engage in cyclization reactions or substitutions, leading to new derivatives with varied biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Binding Affinity : Interaction studies suggest that this compound has potential binding affinity to various biological targets, including receptors or enzymes implicated in disease processes. This is crucial for understanding its mechanism of action and informing drug development strategies .

- Pharmacological Potential : The compound may serve as a lead for developing drugs aimed at treating neurological disorders. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity .

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved .

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

- Neuropharmacology : In vitro studies demonstrated its ability to influence neurotransmitter systems, suggesting applications in treating conditions like depression and anxiety.

- Antimicrobial Activity : Preliminary tests indicated some antimicrobial properties, warranting further exploration in infectious disease contexts.

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H12N2O | Cyclopropyl and methyl substituents; carbonitrile functional group |

| (3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile | C10H14N2O | Ethyl group instead of methyl; potentially different biological activity |

| (3S)-1-Cyclopropyl-5-oxopyrrolidine | C8H10N2O | Lacks carbonitrile functionality; different substitution pattern |

This table illustrates how the specific combination of functional groups and stereochemistry in this compound may confer distinct biological activities not observed in other compounds.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate Synthesis | DMF, 0°C, 12 h | 72% | |

| Cyclization | NaHCO₃, RT, 6 h | 84% | |

| Final Purification | Silica gel (EtOAc/Hexane 1:1) | 95% |

Basic: How can researchers validate the stereochemical configuration and crystal structure of this compound?

Methodological Answer:

X-ray crystallography remains the gold standard for stereochemical validation:

- Crystal Growth : Use slow evaporation from ethanol/water (9:1) to obtain single crystals.

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Use SHELXL for small-molecule refinement. Key parameters:

- Cross-Validation : Compare experimental NMR (¹H, ¹³C) and IR spectra with computed (DFT/B3LYP/6-31G**) data .

Q. Table 3: Example Derivatives and Applications

| Derivative | Target Application | Activity | Reference |

|---|---|---|---|

| -Conjugate | Tumor Imaging (PET) | ||

| Sulfonamide Analog | Protease Inhibition | IC = 87 nM |

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Systematic analysis is critical:

- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra from 25°C to −60°C in CDCl.

- Solvent Polarity : Compare DMSO-d (polar) vs. CDCl (nonpolar) to identify hydrogen bonding or aggregation artifacts.

- Impurity Profiling : Use LC-HRMS (ESI+) to detect trace byproducts (e.g., epimerized forms). Limit: <0.1% via column regeneration .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Monitor λ = 210 nm for nitrile absorption .

- Stability Studies : Accelerate degradation under 40°C/75% RH for 4 weeks. Track decomposition via TLC (R shift) and quantify impurities (<1.0% ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.